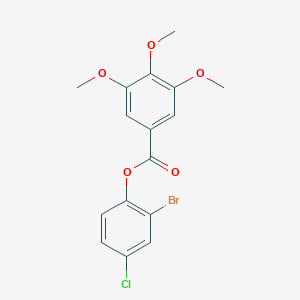![molecular formula C18H24N2OS2 B467701 2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 957483-70-4](/img/structure/B467701.png)
2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and has been extensively studied for its ability to inhibit certain enzymes and pathways in the body.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the development and progression of various diseases. By inhibiting BTK, TAK-659 can prevent the activation of certain signaling pathways that are involved in the growth and survival of cancer cells, as well as the activation of immune cells that contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 can effectively inhibit the activity of BTK, leading to a reduction in the growth and survival of cancer cells, as well as the activation of immune cells that contribute to the development of autoimmune and inflammatory diseases. Additionally, TAK-659 has been shown to have minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its specificity and potency in inhibiting BTK. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of TAK-659 is its limited bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the development of TAK-659. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 for various diseases. Finally, further research is needed to explore the potential applications of TAK-659 in other fields, such as agriculture and environmental science.
In conclusion, TAK-659 is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction between 4-tert-butylphenylsulfinyl acetic acid and 2-amino-4,6-dimethylpyrimidine, followed by the reaction between the resulting product and 2-bromoethyl methyl sulfide. The final product is purified using column chromatography and recrystallization techniques.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of certain enzymes and pathways that are involved in the progression of these diseases.
properties
IUPAC Name |
2-[2-(4-tert-butylphenyl)sulfinylethylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-13-12-14(2)20-17(19-13)22-10-11-23(21)16-8-6-15(7-9-16)18(3,4)5/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMXEAAEGBJKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCS(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B467619.png)
![5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B467623.png)
![3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B467676.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B467679.png)

![2-({2-[(4-Tert-butylphenyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B467707.png)
![N,N-diethyl-N'-[(4-methoxyphenoxy)acetyl]thiourea](/img/structure/B467742.png)
![4-[({[(4-methoxyphenoxy)acetyl]amino}carbothioyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467752.png)
![N-allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B467776.png)
![2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B467798.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B467835.png)
![2-Bromo-4-chloro-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B467882.png)
![4-[(3-bromo-2-hydroxy-5-methylphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B467883.png)
![2-{[4-(1-Azepanylsulfonyl)phenyl]diazenyl}-4-chlorophenol](/img/structure/B467885.png)